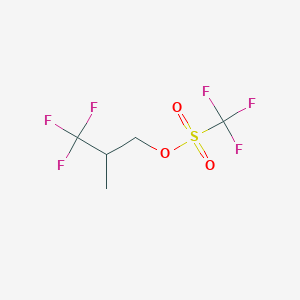

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate

説明

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate (C₅H₆F₆O₃S) is a fluorinated alkyl triflate characterized by a branched alkyl chain substituted with three fluorine atoms at the terminal carbon and a trifluoromethanesulfonate (-SO₂CF₃) group. Alkyl triflates are widely used as alkylating agents due to the strong electron-withdrawing nature of the triflate group, which enhances leaving-group ability.

特性

分子式 |

C5H6F6O3S |

|---|---|

分子量 |

260.16 g/mol |

IUPAC名 |

(3,3,3-trifluoro-2-methylpropyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C5H6F6O3S/c1-3(4(6,7)8)2-14-15(12,13)5(9,10)11/h3H,2H2,1H3 |

InChIキー |

KOJOWAGPIXNNBN-UHFFFAOYSA-N |

正規SMILES |

CC(COS(=O)(=O)C(F)(F)F)C(F)(F)F |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3,3,3-トリフルオロ-2-メチルプロピルトリフルオロメタンスルホネートの合成は、一般的に2-フルオロ-2-メチルプロピルアルコールとトリフルオロメタンスルホン酸無水物の反応によって行われます。この反応は、高収率と高純度を確保するために、制御された条件下で行われます。 この化合物の沸点は、55-60 Torr の圧力下で約80°C です .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度試薬と先端設備を使用して、一貫性と品質を維持することが含まれます。この化合物は、通常、劣化を防ぐために低温で保管されます。

化学反応の分析

科学研究での応用

3,3,3-トリフルオロ-2-メチルプロピルトリフルオロメタンスルホネートは、科学研究においていくつかの応用があります。

有機合成: 様々な有機化合物の合成における試薬として使用されます。

医薬品化学: この化合物は、特に薬剤候補の結合モチーフの最適化において、医薬品の開発に使用されています.

材料科学: 特定の特性を持つ先進材料の調製に利用されます。

科学的研究の応用

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in optimizing binding motifs for drug candidates.

Material Science: It is employed in the preparation of advanced materials with specific properties.

作用機序

類似化合物の比較

独自性

3,3,3-トリフルオロ-2-メチルプロピルトリフルオロメタンスルホネートは、その特定の構造により、独特の反応性と安定性を付与するため、独特です。そのトリフルオロメタンスルホネート基は、有機合成や医薬品化学における汎用性の高い試薬となっています。

類似化合物との比較

Structural and Functional Insights

- Reactivity: Alkyl vs. Aryl Triflates: The target compound’s alkyl triflate group is more reactive than aryl analogs (e.g., 2-/4-methylphenyl triflates) due to weaker C-O bond strength, making it a superior alkylating agent. However, aryl triflates exhibit greater thermal stability. Electron-Withdrawing Effects: The CF₃ groups in the target compound enhance electrophilicity at the alkyl carbon, accelerating nucleophilic substitution reactions compared to non-fluorinated alkyl triflates (e.g., methyl or ethyl triflates).

Synthetic Utility :

- Cross-Coupling Reactions : Aryl triflates (e.g., 2-methylphenyl) are pivotal in palladium-catalyzed couplings, whereas alkyl triflates like the target compound are employed in alkylation of nucleophiles (e.g., amines, thiols).

- Hypervalent Iodine Reagents : Iodonium triflates () enable electrophilic fluorination, contrasting with the alkylation focus of the target compound.

Stability and Handling

- Moisture Sensitivity : Alkyl triflates (e.g., the target compound) are highly moisture-sensitive and typically stored under inert atmospheres, whereas aryl triflates () and coordination complexes () are more stable.

- Thermal Decomposition : Fluorinated alkyl triflates may decompose at elevated temperatures, releasing SO₂ and HF, necessitating cautious handling compared to aryl derivatives.

生物活性

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate (TFM) is a synthetic compound notable for its unique trifluoromethyl and sulfonate functional groups. These features contribute to its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of TFM, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHFOS

- CAS Number : 126688711

- Molecular Weight : 224.17 g/mol

TFM has been shown to interact with various biological targets, primarily through modulation of kinase activity. Notably, it affects:

- Aurora Kinases : TFM inhibits Aurora kinases, which are critical in regulating cell cycle progression. Inhibition leads to abnormal mitotic processes and potential apoptosis in cancer cells .

- FLT3 Kinase : This receptor tyrosine kinase is involved in hematopoiesis and is a target for TFM in the treatment of acute myeloid leukemia (AML). TFM's ability to modulate FLT3 activity suggests its potential in treating proliferative diseases .

Antitumor Effects

Research indicates that TFM exhibits significant antitumor properties:

- In vitro Studies : TFM demonstrated growth suppression in various cancer cell lines, including pancreatic cancer models (Panc-1, MIA PaCa-2) .

- In vivo Models : Mouse xenograft studies showed near-total abrogation of tumorigenicity when treated with TFM .

Antimicrobial Activity

TFM has also been evaluated for its antimicrobial properties:

- Staphylococcus aureus : A study revealed that TFM derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL .

- Selectivity Index : Some derivatives showed a selectivity index above 10 against Vero cells, indicating a favorable therapeutic window .

Case Study 1: Aurora Kinase Inhibition

A study highlighted the efficacy of TFM in inhibiting Aurora-A kinase activity, leading to disrupted cell cycle progression and increased apoptosis in cancer cells. The results suggest that TFM could be developed as a targeted therapy for cancers characterized by aberrant Aurora kinase activity.

Case Study 2: Antimicrobial Efficacy

In a comparative study against various MRSA strains, a derivative of TFM was found to outperform traditional antibiotics like vancomycin in both biofilm reduction and bacterial killing kinetics. This positions TFM as a promising candidate for addressing multidrug-resistant infections .

Research Findings Summary

The following table summarizes key findings from recent studies on TFM:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。